N-(Cyclopropylmethyl)succinamidic acid

Catalog No.
S14261737
CAS No.
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Cyclopropylmethyl)succinamidic acid

Product Name

N-(Cyclopropylmethyl)succinamidic acid

IUPAC Name

4-(cyclopropylmethylamino)-4-oxobutanoic acid

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c10-7(3-4-8(11)12)9-5-6-1-2-6/h6H,1-5H2,(H,9,10)(H,11,12)

InChI Key

UTOLCZFYCZOXOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CCC(=O)O

N-(Cyclopropylmethyl)succinamidic acid is a synthetic compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to a succinamide backbone. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural properties. The presence of the cyclopropyl group may influence the compound's biological activity and interaction with various biological targets.

The chemical reactivity of N-(Cyclopropylmethyl)succinamidic acid is primarily dictated by the functional groups present in its structure. The succinamide moiety can undergo hydrolysis, forming succinic acid and the corresponding amine under acidic or basic conditions. Additionally, the cyclopropyl group may participate in ring-opening reactions under certain conditions, leading to various derivatives.

Key reactions include:

  • Hydrolysis: The conversion of N-(Cyclopropylmethyl)succinamidic acid into succinic acid and cyclopropylmethylamine.
  • Ring-opening reactions: In the presence of nucleophiles, the cyclopropyl ring can open, leading to different cyclic or acyclic compounds.

Research indicates that N-(Cyclopropylmethyl)succinamidic acid exhibits significant biological activity, particularly in the realm of pharmacology. Its potential as a drug candidate may stem from its ability to interact with specific receptors or enzymes involved in various physiological processes.

Preliminary studies suggest that this compound may have:

  • Anti-inflammatory properties: By modulating inflammatory pathways.
  • Analgesic effects: Potentially useful in pain management.
  • Antimicrobial activity: Effective against certain bacterial strains.

Further studies are necessary to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of N-(Cyclopropylmethyl)succinamidic acid can be achieved through several methods, typically involving the reaction of cyclopropylmethylamine with succinic anhydride or succinamic acid derivatives.

Common synthesis routes include:

  • Direct amidation: Reacting cyclopropylmethylamine with succinic anhydride in the presence of a catalyst.
  • Coupling reactions: Utilizing coupling agents to facilitate the formation of the amide bond between cyclopropylmethylamine and a succinamic acid derivative.
  • Multi-step synthesis: Starting from simpler precursors, involving several reaction steps to construct the final compound.

N-(Cyclopropylmethyl)succinamidic acid has potential applications in various fields, including:

  • Pharmaceutical development: As a candidate for anti-inflammatory or analgesic drugs.
  • Chemical biology: As a tool for studying biological pathways involving succinamides.
  • Material science: Possible use in developing new polymers or materials with specific properties due to its unique structure.

Interaction studies involving N-(Cyclopropylmethyl)succinamidic acid focus on its binding affinity and efficacy towards various biological targets such as enzymes and receptors. These studies utilize techniques like:

  • Molecular docking: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate biological activity and potency against specific targets.
  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for understanding how this compound can be optimized for therapeutic use.

N-(Cyclopropylmethyl)succinamidic acid shares structural similarities with several other compounds that feature either cyclopropyl groups or succinamide functionalities. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-(Cyclobutylmethyl)succinamic acidCyclobutyl group instead of cyclopropylMay exhibit different biological activities
N-(Propyl)succinamic acidPropyl group attachedSimpler structure; potentially different efficacy
N-(Isobutyl)succinamic acidIsobutyl groupVariations in lipophilicity affecting absorption
N-(Cyclohexylmethyl)succinamic acidCyclohexyl groupLarger ring may influence receptor binding

The uniqueness of N-(Cyclopropylmethyl)succinamidic acid lies in its specific cyclopropyl substitution which can enhance certain pharmacological properties compared to other similar compounds. Its distinctive structure may lead to unique interactions with biological targets, making it a subject of interest for further research in medicinal chemistry.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.08954328 g/mol

Monoisotopic Mass

171.08954328 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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